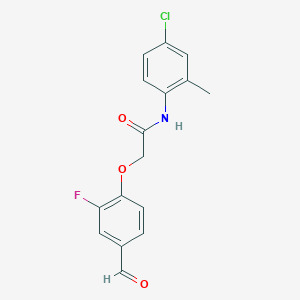

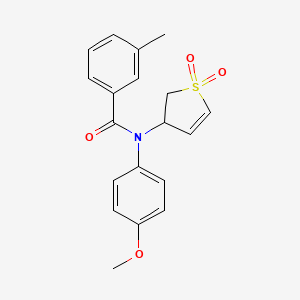

![molecular formula C18H15FN4O2 B2615108 1-(3-Fluoro-4-methylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 941998-27-2](/img/structure/B2615108.png)

1-(3-Fluoro-4-methylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-methylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a useful research compound. Its molecular formula is C18H15FN4O2 and its molecular weight is 338.342. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties

1-(3-Fluoro-4-methylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone, due to its complex structure involving fluorine, pyridyl, and oxadiazole moieties, has been a subject of interest in the synthesis and study of fluorine-containing polymers and other related compounds. For instance, fluorine-containing poly(aryl ether 1,3,4-ozadiazole)s synthesized through nucleophilic aromatic substitution reactions exhibit excellent solubility, high glass transition temperature, good thermal stability, and hydrophobicity, making them useful in various high-performance applications (Sato et al., 2007). Similarly, the synthesis of compounds related to 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been explored for their potential in forming isomers and azomethine structural units, indicating a versatile synthetic utility (Mickevičius et al., 2009).

Photophysical and Electrochemical Properties

The compound's derivatives show promise in photophysical applications. For example, a heteroatom-containing organic fluorophore was designed to exhibit aggregation-induced emission (AIE) and reversible fluorescence switching between blue and dark states upon protonation and deprotonation, serving as a fluorescent pH sensor in solution and solid state, and as a chemosensor for detecting acidic and basic organic vapors (Yang et al., 2013). Furthermore, novel fluorinated pyrazole compounds incorporating pyridyl 1,3,4-oxadiazole motifs have been synthesized and evaluated for their antimicrobial activity, cytotoxicity, and potential as anticancer agents, showcasing the therapeutic applications of such structures (Desai et al., 2016).

Antimicrobial and Anticancer Activity

The diverse biological activities of compounds bearing the oxadiazole ring have been investigated, including their role as apoptosis inducers and potential anticancer agents. A study discovered a novel apoptosis inducer through high-throughput screening assays, revealing its potential against breast and colorectal cancer cell lines. This compound's SAR studies suggested the significance of substituent variations on the oxadiazole ring for its biological activity (Zhang et al., 2005). Additionally, new fluorinated poly(1,3,4-oxadiazole-ether-imide)s were synthesized, demonstrating high thermal stability, glass transition temperature, and fluorescence properties, indicating their potential use in high-performance polymers and materials science applications (Hamciuc et al., 2005).

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2/c1-11-4-5-14(8-15(11)19)23-10-13(7-16(23)24)18-21-17(22-25-18)12-3-2-6-20-9-12/h2-6,8-9,13H,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTCZNPPJYFKOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CN=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-[2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B2615029.png)

![diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2615030.png)

![2-(2-pyridinylmethyl)-2,3-dihydro-1H-naphtho[2',3':4,5]furo[2,3-f][1,3]benzoxazine-7,12-dione](/img/structure/B2615036.png)

![(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide](/img/structure/B2615039.png)

![3-[(4-Methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine](/img/structure/B2615043.png)

![(E)-2-amino-N-cyclohexyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2615047.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(3-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2615048.png)